Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a trifluoromethyl group and a hydroxy-methylpropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate typically involves the esterification of 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 2-(2-oxo-2-methylpropoxy)-5-(trifluoromethyl)benzoate.
Reduction: Formation of 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of derivatives with substituted trifluoromethyl groups.
Scientific Research Applications
Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The hydroxy-methylpropoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-Trifluoro-2-hydroxy-2-trifluoromethylpropionate: Similar in structure but with different functional groups.
2-Hydroxy-2-methylpropiophenone: Shares the hydroxy-methylpropoxy group but lacks the trifluoromethyl group.
Uniqueness
Methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate is unique due to the combination of its trifluoromethyl and hydroxy-methylpropoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C13H15F3O4 |
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Molecular Weight |
292.25 g/mol |
IUPAC Name |
methyl 2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C13H15F3O4/c1-12(2,18)7-20-10-5-4-8(13(14,15)16)6-9(10)11(17)19-3/h4-6,18H,7H2,1-3H3 |
InChI Key |
ZCFOHMGZNYSWIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=C1)C(F)(F)F)C(=O)OC)O |
Origin of Product |
United States |
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